Cbz-L-tert-ロイシン

概要

説明

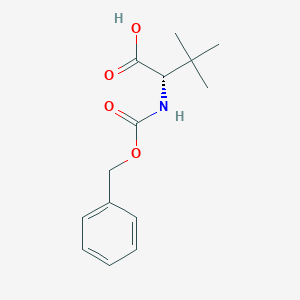

(S)-2-(((Benzyloxy)carbonyl)amino)-3,3-dimethylbutanoic acid, also known as (S)-2-(((Benzyloxy)carbonyl)amino)-3,3-dimethylbutanoic acid, is a useful research compound. Its molecular formula is C14H19NO4 and its molecular weight is 265.3 g/mol. The purity is usually 95%.

The exact mass of the compound (S)-2-(((Benzyloxy)carbonyl)amino)-3,3-dimethylbutanoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (S)-2-(((Benzyloxy)carbonyl)amino)-3,3-dimethylbutanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-2-(((Benzyloxy)carbonyl)amino)-3,3-dimethylbutanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

キラル医薬品の合成

Cbz-L-tert-ロイシン: は、キラル医薬品の合成における貴重なビルディングブロックです。 そのエナンチオピュアな形態は、光学活性医薬品を作成するために不可欠であり、効力のために特定の立体化学を必要とする薬物に不可欠です .

TRPV4 アンタゴニストの製造

この化合物は、TRPV4 アンタゴニストの調製に使用されます。 TRPV4は、身体的刺激の感覚に関与するタンパク質であり、痛みや炎症などの状態を治療することを目的とする薬物の標的です .

HIV-1 プロテアーゼの阻害剤

研究者は、Cbz-L-tert-ロイシンをHIV-1 プロテアーゼの阻害剤の開発に使用しており、これはヒト免疫不全ウイルスの成熟に必要ない酵素であり、抗レトロウイルス薬の標的となっています .

セリンプロテアーゼ阻害

それはセリンプロテアーゼ阻害剤の生成における前駆体として機能します。 セリンプロテアーゼは、消化、免疫応答、血液凝固に役割を果たし、その阻害はさまざまな障害の治療において重要です .

グリーンケミストリーにおける生触媒作用

Cbz-L-tert-ロイシン: は、生触媒プロセスで使用されます。 ある研究では、Pseudomonas balearicaからの新しい海洋ロイシン脱水素酵素を使用した不斉還元によるその製造が強調されており、これは持続可能で環境に優しい化学合成に重要です .

有機触媒テンプレート

かさ高く疎水性のtert-ブチル側鎖のために、それは不斉合成における有機触媒のテンプレートとして広く適用されており、これは高いエナンチオマー純度を持つ化合物を生成する上で極めて重要です .

医薬品原薬(API)

APIとして、Cbz-L-tert-ロイシンは、薬物製剤の重要な成分であり、疾患を治療するために必要な薬理作用を提供します .

抗菌アプリケーション

この化合物は、細菌の増殖を阻害する可能性を示しており、これは新しい抗菌剤につながり、抗生物質耐性菌との闘いにも役立つ可能性があります .

作用機序

Cbz-L-tert-Leucine, also known as (S)-2-(((Benzyloxy)carbonyl)amino)-3,3-dimethylbutanoic acid or (2S)-2-{[(benzyloxy)carbonyl]amino}-3,3-dimethylbutanoic acid, is a leucine derivative with a wide range of applications in pharmaceutical research .

Target of Action

It is used in the preparation of various pharmaceutical agents such as trpv4 antagonists, hiv-1 protease inhibitors, and serine protease inhibitors . These targets play crucial roles in cellular signaling, immune response, and protein degradation.

Mode of Action

As a leucine derivative, it may interact with its targets by mimicking the natural substrate’s structure, thereby inhibiting the target’s function .

Biochemical Pathways

Given its use in the synthesis of various pharmaceutical agents, it can be inferred that it may influence a variety of biochemical pathways depending on the specific agent it is used to produce .

Pharmacokinetics

Its solubility in chloroform and methanol suggests that it may be well-absorbed in the body

Result of Action

The molecular and cellular effects of Cbz-L-tert-Leucine’s action are likely to be diverse, given its use in the synthesis of a range of pharmaceutical agents . The specific effects would depend on the particular agent that it is used to produce.

Action Environment

Environmental factors such as temperature, pH, and the presence of other molecules could potentially influence the action, efficacy, and stability of Cbz-L-tert-Leucine. It is stored at 2-8°C in a sealed, dry environment, suggesting that it is sensitive to moisture and temperature .

生物活性

(S)-2-(((Benzyloxy)carbonyl)amino)-3,3-dimethylbutanoic acid, commonly referred to as Cbz-Tle-OH, is a compound with significant biological activity. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

The compound exhibits various biological activities, primarily through its interactions with multiple cellular pathways. Key mechanisms include:

- Antimicrobial Activity : It has shown effectiveness against various pathogens including bacteria and viruses, making it a potential candidate for antibiotic development .

- Cell Cycle Regulation : The compound influences cell cycle progression and apoptosis, indicating its role in cancer therapy .

- Neuronal Signaling : It interacts with neurotransmitter receptors, which may have implications for neurological disorders .

Biological Activities

The biological activities of (S)-2-(((Benzyloxy)carbonyl)amino)-3,3-dimethylbutanoic acid can be categorized as follows:

1. Antimicrobial Properties

- Effective against a range of pathogens including:

2. Apoptosis Induction

3. Cell Cycle Modulation

- Alters the progression of the cell cycle phases, potentially leading to growth inhibition in tumor cells .

4. Neuronal Effects

- Affects signaling pathways related to neurotransmitters, which could be beneficial in treating neurodegenerative diseases .

Research Findings

Recent studies have highlighted the compound's diverse biological activities:

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial Efficacy | Demonstrated significant inhibition of bacterial growth in vitro. |

| Study B | Cancer Cell Apoptosis | Induced apoptosis in various cancer cell lines through caspase activation. |

| Study C | Neurotransmitter Interaction | Showed modulation of serotonin receptors affecting neuronal signaling pathways. |

Case Studies

-

Case Study on Antimicrobial Activity :

A study evaluated the effectiveness of (S)-2-(((Benzyloxy)carbonyl)amino)-3,3-dimethylbutanoic acid against methicillin-resistant Staphylococcus aureus (MRSA). Results indicated a notable reduction in bacterial viability at concentrations as low as 10 µg/mL. -

Case Study on Cancer Treatment :

In a preclinical model involving human breast cancer cells, treatment with the compound resulted in a 50% decrease in cell proliferation over 72 hours, attributed to cell cycle arrest at the G1 phase.

特性

IUPAC Name |

(2S)-3,3-dimethyl-2-(phenylmethoxycarbonylamino)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO4/c1-14(2,3)11(12(16)17)15-13(18)19-9-10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H,15,18)(H,16,17)/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSVNKQLSGGKNKB-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C(=O)O)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201341702 | |

| Record name | 3-Methyl-N-[(phenylmethoxy)carbonyl]-L-valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201341702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59269-54-4, 62965-10-0 | |

| Record name | Poly(oxy-1,2-ethanediyl), .alpha.-sulfo-.omega.-(dodecylphenoxy)-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Methyl-N-[(phenylmethoxy)carbonyl]-L-valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201341702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Poly(oxy-1,2-ethanediyl), α-sulfo-ω-(dodecylphenoxy)-, sodium salt (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.052 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (2S)-2-{[(benzyloxy)carbonyl]amino}-3,3-dimethylbutanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。